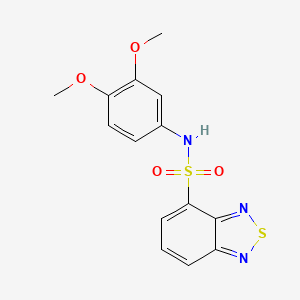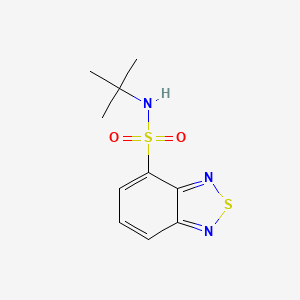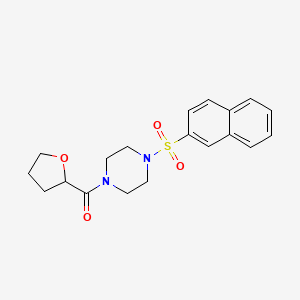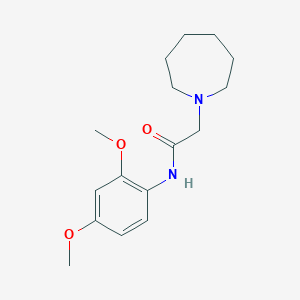![molecular formula C16H19NO3S B4422052 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
Descripción general
Descripción
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide, also known as MPEBS, is a chemical compound with potential applications in scientific research. This sulfonamide derivative has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mecanismo De Acción
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide selectively inhibits GPCRs by binding to a specific site on the receptor known as the allosteric site. This binding changes the conformation of the receptor, leading to a decrease in its activity. This compound has been shown to selectively inhibit certain GPCRs, such as the dopamine D4 receptor and the 5-HT7 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the dopamine D4 receptor, which is involved in the regulation of mood, behavior, and cognition. This compound has also been shown to decrease the activity of the 5-HT7 receptor, which is involved in the regulation of mood, sleep, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide is its selectivity for certain GPCRs, which makes it a valuable tool for studying their function. However, this compound has limitations for lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and concentration.
Direcciones Futuras
There are several future directions for 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide research. One direction is to study its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and schizophrenia. Another direction is to explore its selectivity for other GPCRs and its potential applications in the study of other signaling pathways. Further studies are also needed to determine its optimal dosage and concentration and to assess its potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the study of GPCRs. It has been synthesized through various methods and has been shown to selectively inhibit certain GPCRs, leading to various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and requires further studies to determine its optimal dosage and concentration and to assess its potential toxicity. There are several future directions for this compound research, including its potential therapeutic applications and its selectivity for other GPCRs.
Aplicaciones Científicas De Investigación
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide has potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling. This compound has been shown to selectively inhibit certain GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12-4-6-14(7-5-12)13(2)17-21(18,19)16-10-8-15(20-3)9-11-16/h4-11,13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXNICYCANLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)
![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421989.png)
![N-(2,6-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421999.png)
![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422014.png)

![1-allyl-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4422028.png)
![2-[(2-methylbenzyl)thio]pyrimidine](/img/structure/B4422031.png)


![N-(3-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422044.png)

